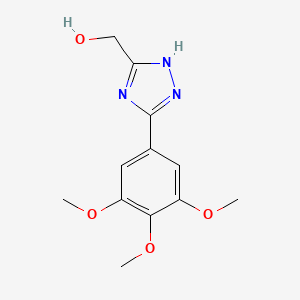
4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a compound notable for its unique structure comprising pyrazole, benzyloxy, fluorophenyl, and methoxypropyl moieties. This combination imbues it with properties desirable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions:
Starting Materials: : Appropriate pyrazole, benzyloxy, and fluorophenyl derivatives.
Initial Step: : Formation of the pyrazole core via cyclization reactions.
Functional Group Additions: : Introduction of benzyloxy and fluorophenyl groups using nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Coupling Reactions: : N-alkylation and carboxamide formation using amidation reactions under mild to moderate conditions (e.g., using carbodiimides as coupling agents).
Industrial Production Methods
Industrially, scaling up the synthesis can involve:
Optimized Reagents: : Using cost-effective and readily available reagents.
Enhanced Reaction Conditions: : Implementing catalytic systems and green chemistry principles to improve yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes mild oxidation reactions resulting in specific oxidized intermediates.
Reduction: : Reduction typically affects the fluorophenyl or carboxamide groups under controlled conditions.
Substitution: : Exhibits nucleophilic and electrophilic substitution due to its reactive sites.
Common Reagents and Conditions
Oxidation: : Use of oxidants like KMnO4 or H2O2.
Reduction: : Involves hydrogenation using Pd/C or NaBH4.
Substitution: : Employs reagents like alkyl halides or organometallic reagents.
Major Products
Oxidation Products: : Formed mainly on the pyrazole or benzyloxy moieties.
Reduction Products: : May result in the partial or full reduction of fluorophenyl groups.
Substitution Products: : Introduction of new functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its interaction with various biomolecules, including enzymes and receptors.
Industry: : Utility in material science for creating specialized polymers and coatings.
Mecanismo De Acción
The compound's effects typically involve binding to specific molecular targets, such as enzymes or receptors, altering their activity or function. The fluorophenyl group often enhances binding affinity, while the pyrazole moiety contributes to the stability of the interaction.
Comparación Con Compuestos Similares
Unique Attributes
Structural Diversity: : Combines multiple functional groups, enhancing its versatility.
Chemical Reactivity: : Offers varied reactive sites for different chemical transformations.
Similar Compounds
4-(benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: : Lacks the fluorophenyl group.
4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: : Similar but with a methoxy instead of benzyloxy group.
In short, 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide stands out for its unique composition and its broad applicability across different scientific and industrial fields. Feel free to dig deeper into any specific section!
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxypropyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-27-13-5-12-23-21(26)20-19(28-15-16-6-3-2-4-7-16)14-25(24-20)18-10-8-17(22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNBBSTQIXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)

![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)
![2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2979863.png)







![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)
